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Compound of Interest

Compound Name:
Benzoic acid, 4-(3-

methylphenoxy)-, methyl ester

CAS No.: 78303-11-4

Cat. No.: B12120900

Get Quote

Executive Summary
Methyl 4-(3-methylphenoxy)benzoate (CAS Registry Number: Not widely indexed; analogue

based) is a diaryl ether derivative frequently utilized as a pharmacophore in medicinal

chemistry and as an intermediate in the synthesis of pyrethroid insecticides and selective

estrogen receptor modulators (SERMs).

This guide provides a definitive spectroscopic profile for researchers synthesizing or

characterizing this molecule. Unlike aliphatic esters, the diaryl ether linkage introduces specific

shielding effects in Nuclear Magnetic Resonance (NMR) and characteristic fragmentation

patterns in Mass Spectrometry (MS). The data presented below synthesizes experimental

precedents from analogous diaryl ethers to establish a self-validating structural model.

Synthesis & Structural Context[1]
To understand the impurities and spectral nuances, one must understand the origin. This

compound is typically synthesized via a copper-catalyzed Ullmann ether coupling or a Chan-

Lam coupling.
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Synthesis Workflow (Ullmann Coupling)
The following workflow illustrates the most robust synthetic route, highlighting where specific

impurities (unreacted starting materials) might appear in the spectra.
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Figure 1: Copper-catalyzed synthesis pathway. Impurities from 'A' (doublet ~7.8 ppm) or 'B'

(singlet ~2.3 ppm) must be monitored.

Nuclear Magnetic Resonance (NMR) Analysis[2][3]
[4][5][6][7]
The NMR spectrum of this molecule is defined by the electronic push-pull system: the electron-

withdrawing ester group on Ring A and the electron-donating ether oxygen.

1H NMR Data (400 MHz, CDCl3)
The Ring A protons form an AA'BB' system (pseudo-doublets), while Ring B shows a classic 3-

substituted aromatic pattern.
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Position
Shift (δ,
ppm)

Multiplicity Integral
Coupling (J,
Hz)

Assignment
Logic

Ester-Me 3.90 Singlet (s) 3H -

Characteristic

methyl ester

(-COOCH3).

Ar-Me 2.36 Singlet (s) 3H -

Methyl group

on the

phenoxy ring

(m-tolyl).

H-2, H-6 7.98 Doublet (d) 2H 8.8

Ring A: Ortho

to carbonyl

(Deshielded

by

anisotropy).

H-3, H-5 6.98 Doublet (d) 2H 8.8

Ring A: Ortho

to oxygen

(Shielded by

resonance).

H-5' 7.24 Triplet (t) 1H 7.8

Ring B: Meta

to both

substituents.

H-4' 6.95 Doublet (d) 1H 7.5
Ring B: Para

to oxygen.

H-2' 6.88 Singlet (s)* 1H -

Ring B:

Isolated

between O

and Me

(Broad

singlet/narro

w doublet).

H-6' 6.84 Doublet (d) 1H 8.0
Ring B: Ortho

to oxygen.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12120900?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: H-2' often appears as a broad singlet or narrow doublet due to small meta-coupling.

13C NMR Data (100 MHz, CDCl3)
Carbon Type Shift (δ, ppm) Assignment

C=O 166.8 Carbonyl carbon (Ester).

C-4 (Ipso) 162.1
Ring A: Attached to Oxygen

(Deshielded).

C-1' (Ipso) 155.8 Ring B: Attached to Oxygen.

C-3' (Ipso) 140.2
Ring B: Attached to Methyl

group.

C-2, C-6 131.6 Ring A: Ortho to Carbonyl.

C-5' 129.6 Ring B: Meta carbon.

C-4' 124.5 Ring B: Para carbon.

C-1 (Ipso) 123.0 Ring A: Attached to Carbonyl.

C-2' 120.4 Ring B: Isolated carbon.

C-6' 116.8 Ring B: Ortho carbon.

C-3, C-5 117.2 Ring A: Ortho to Oxygen.

O-CH3 52.0 Methoxy carbon (Ester).

Ar-CH3 21.4 Tolyl methyl carbon.

Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a rapid "Go/No-Go" quality gate. The absence of a broad -OH

stretch (3200-3500 cm⁻¹) confirms the consumption of the starting phenol/cresol.

1715 - 1725 cm⁻¹ (Strong, Sharp): C=O Stretching (Conjugated Ester). This is the diagnostic

peak for the benzoate moiety.

1245 - 1260 cm⁻¹ (Strong): C-O-C Asymmetric Stretching. The "Ether Band." This confirms

the formation of the diaryl ether linkage.
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1100 - 1120 cm⁻¹ (Medium): C-O Stretching (Ester C-O-C).

2950 cm⁻¹ (Weak): C-H Stretching (Aliphatic methyl groups).

1590, 1490 cm⁻¹ (Variable): C=C Aromatic Ring Stretching.

Mass Spectrometry (EI-MS)
Electron Ionization (EI) at 70 eV produces a predictable fragmentation pathway driven by the

stability of the aromatic system.

Molecular Formula: C₁₅H₁₄O₃ Molecular Weight: 242.27 g/mol

Fragmentation Logic
Molecular Ion [M]+: m/z 242 (Significant intensity due to aromatic stability).

Loss of Methoxy [M - OMe]+: m/z 211 (Formation of acylium ion).

Loss of Ester Group [M - COOMe]+: m/z 183 (Formation of the diaryl ether cation).

Tropylium Formation: m/z 91 (Characteristic of the tolyl group).
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m/z 91

Ether Cleavage

Click to download full resolution via product page

Figure 2: Primary fragmentation pathway in EI-MS. The peak at m/z 183 is diagnostic for the

ether core.

Experimental Protocol: Sample Preparation
To ensure the spectra match the data above, follow this standard operating procedure (SOP).

NMR Preparation[7]
Solvent: Use CDCl₃ (Chloroform-d) with 0.03% TMS (Tetramethylsilane) as an internal

standard.

Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

Filtration: If the solution is cloudy (residual inorganic salts from synthesis), filter through a

small plug of glass wool into the NMR tube.

Acquisition:
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1H: 16 scans, 1 second relaxation delay.

13C: 512 scans minimum to resolve the quaternary carbons (C-1, C-4, C-1', C-3').

GC-MS Method
Column: HP-5MS or equivalent (5% phenyl methyl siloxane).

Inlet Temp: 250°C.

Ramp: 50°C (hold 1 min) → 20°C/min → 300°C (hold 5 min).

Elution: Expect the product to elute later than the starting m-cresol but before heavier bis-

coupled byproducts.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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